2-(((Benzyloxy)carbonyl)amino)propanoic acid

Overview

Description

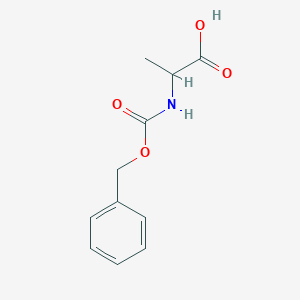

2-(((Benzyloxy)carbonyl)amino)propanoic acid is an organic compound belonging to the class of alanine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of alanine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide (NaOH) at low temperatures. The reaction mixture is then stirred at room temperature, followed by acidification and extraction to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of free amino acids.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry and Peptide Synthesis

Role as a Building Block:

2-(((Benzyloxy)carbonyl)amino)propanoic acid serves as a crucial starting material for synthesizing bioactive peptides. Its structure allows for the incorporation of the benzyloxycarbonyl protecting group, which is essential in solid-phase peptide synthesis (SPPS). This protecting group facilitates the selective modification of amino acids during peptide assembly, enhancing the yield and purity of the final product .

Therapeutic Potential:

Research indicates that peptides synthesized using this compound exhibit various therapeutic potentials. For instance, they have been investigated for their roles in treating conditions such as cancer and neurological disorders . The ability to create diverse peptide libraries using this compound has propelled advancements in drug discovery.

Biological Mechanisms:

Studies have identified that this compound possesses biological activities characteristic of amino acid derivatives. Preliminary investigations suggest potential interactions with various biological targets, although further research is needed to elucidate these mechanisms comprehensively .

Interaction Studies:

Initial binding affinity studies have shown that this compound may interact with specific receptors or enzymes, indicating its potential role in modulating biological pathways. However, detailed mechanisms remain to be fully characterized .

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. Upon removal of the protective group, the free amino acid can interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

- N-Carbobenzoxy-D-alanine

- (S)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

- ®-2-(((Benzyloxy)carbonyl)amino)-3-(pyrazin-2-yl)propanoic acid

Uniqueness

2-(((Benzyloxy)carbonyl)amino)propanoic acid is unique due to its specific structural configuration and the presence of the benzyloxycarbonyl protective group. This makes it particularly useful in peptide synthesis and as a precursor for various biochemical studies. Its versatility in undergoing different chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)propanoic acid, commonly referred to as N-benzyloxycarbonyl-L-alanine or Cbz-L-alanine , is an alanine derivative characterized by a benzyloxycarbonyl (Cbz) protective group. This compound plays a significant role in various biological and chemical applications, particularly in peptide synthesis and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H13NO4

- CAS Number : 4132-86-9

- Structure : The structure includes a propanoic acid backbone with a Cbz group attached to the amino group of L-alanine, providing unique reactivity and biological properties.

The Cbz group serves as a protective moiety , preventing unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amino group can participate in enzymatic reactions and influence metabolic pathways, which is crucial for its biological activity.

1. Peptide Synthesis

This compound is widely utilized as a building block in the synthesis of peptides. Its ability to form stable peptide bonds while protecting the amino group makes it an essential component in creating complex peptide structures.

2. Enzyme-Substrate Interactions

Research indicates that this compound is employed in studies of enzyme-substrate interactions, aiding in the understanding of biochemical pathways and protein engineering.

3. Potential Therapeutic Uses

There is ongoing investigation into its potential as a prodrug for amino acid delivery, which could enhance drug efficacy and targeting in therapeutic applications.

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of this compound with various enzymes. The findings revealed that upon deprotection, the compound exhibited significant binding affinity to specific enzymes involved in metabolic pathways, suggesting its potential role as an enzyme modulator .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of different protecting groups used in peptide synthesis, this compound demonstrated superior stability and efficiency in forming dipeptides compared to other derivatives. This highlights its importance in synthetic organic chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-(benzyloxycarbonyl)propanoic acid | C11H14N2O4 | Different amino group positioning |

| 2-Amino-3-(benzyloxycarbonyl)propanoic acid | C11H14N2O4 | Variation in amino group location |

| Benzyloxycarbonyl-alanine | C11H13NO4 | Basic alanine structure without propanoic extension |

The unique structural arrangement of this compound allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its combination of functional groups provides advantageous properties for applications in medicinal chemistry and peptide synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(((Benzyloxy)carbonyl)amino)propanoic acid and its derivatives?

Methodological Answer: A key synthesis route involves reacting (R)-benzyl 2-(((benzyloxy)carbonyl)amino)-3-((methylsulfonyl)oxy)propanoate with tert-butyl bromoacetate in methanol, using potassium carbonate as a base. The reaction mixture is stirred at room temperature, followed by purification via column chromatography to isolate the target cyclen derivatives . For chiral variants, enantioselective synthesis using palladium-catalyzed hydrogenation or enzymatic resolution may be employed.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the benzyloxycarbonyl (Cbz) group and stereochemistry. Liquid chromatography-mass spectrometry (LC/MS) provides molecular weight verification. Additional techniques include infrared (IR) spectroscopy for functional group analysis and X-ray crystallography for solid-state structure determination (where applicable) .

Q. What are the key safety precautions when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 filters for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Engineering Controls: Work in a fume hood to prevent inhalation of airborne particles. Avoid contact with strong oxidizers (e.g., peroxides), as incompatibility risks are noted .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

- Solvent Optimization: Test polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilic substitution efficiency.

- Catalyst Screening: Evaluate palladium on carbon (Pd/C) for hydrogenolysis steps under varying hydrogen pressures (1–3 atm) .

- Temperature Control: Monitor exothermic reactions using jacketed reactors to maintain temperatures below decomposition thresholds (e.g., <100°C).

Q. How should researchers address discrepancies in reported stability data for this compound?

Methodological Answer:

- Experimental Stability Testing: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify exothermic events.

- Stress Testing: Expose the compound to accelerated conditions (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC. Document incompatibilities with strong oxidizers .

Q. What strategies resolve contradictory spectral data during characterization?

Methodological Answer:

- 2D NMR Techniques: Use COSY, HSQC, and HMBC to resolve overlapping signals and assign stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <5 ppm mass accuracy.

- Cross-Validation: Compare data with structurally analogous compounds in databases like PubChem or Reaxys .

Q. How can potential toxicity be assessed when existing data is insufficient?

Methodological Answer:

- In Vitro Assays: Perform cytotoxicity screening using mammalian cell lines (e.g., HEK293) and Ames tests for mutagenicity.

- Computational Models: Apply QSAR (Quantitative Structure-Activity Relationship) tools like TEST (Toxicity Estimation Software Tool) to predict acute toxicity .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity with oxidizers?

Methodological Answer:

- Literature Review: Cross-reference Safety Data Sheets (SDS) with peer-reviewed studies. For example, while SDS sections often list incompatibility with strong oxidizers, experimental validation under controlled conditions (e.g., mixing with H₂O₂ or KMnO₄ in inert atmospheres) is necessary.

- Hazard Analysis: Use differential scanning calorimetry (DSC) to detect exothermic reactions upon mixing with oxidizers, ensuring lab-scale safety protocols .

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302668 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7 | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26607-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC156978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxyalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4132-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.